Nifuroxazide-d4

Vue d'ensemble

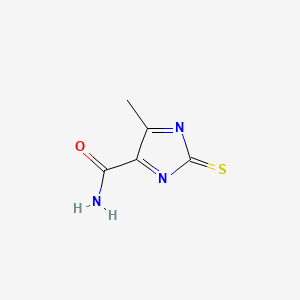

Description

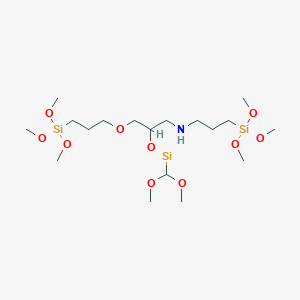

Le Nifuroxazide-d4 est une forme deutérée du nifuroxazide, un antibiotique de la famille des nitrofuranes. Il est principalement utilisé comme standard interne pour la quantification du nifuroxazide par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. Le nifuroxazide lui-même est connu pour ses propriétés antibactériennes, en particulier contre les bactéries entéropathogènes telles que Campylobacter jejuni, Salmonella, Yersinia enterocolitica, Shigella et Escherichia coli .

Applications De Recherche Scientifique

Nifuroxazide-d4 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of nifuroxazide in various samples.

Biology: Employed in studies investigating the biological activity and metabolism of nifuroxazide.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: Applied in quality control processes to ensure the consistency and purity of pharmaceutical products

Mécanisme D'action

Target of Action

Nifuroxazide-d4, a derivative of Nifuroxazide, is an antibiotic primarily used to treat gastrointestinal infections . It is active against strains of enteropathogenic bacteria such as C. jejuni, Salmonella, Y. enterocolitica, Shigella, and E. coli . It has also been found to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer treatment .

Mode of Action

this compound interacts with its targets by inhibiting their activity. It has been found to inhibit STAT3, a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . Additionally, it has been identified as a CDK2 inhibitor, which is a key regulator of the cell cycle .

Biochemical Pathways

this compound affects several biochemical pathways. It has been found to inhibit the STAT3 pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth . By inhibiting this pathway, this compound can potentially slow down or stop the growth of cancer cells. Moreover, it has been found to inhibit the CDK2 pathway, which is involved in cell cycle regulation . This can lead to cell cycle arrest and senescence, further inhibiting the growth of cancer cells.

Pharmacokinetics

A study on nifuroxazide, the parent compound, showed that it reaches systemic levels suitable for testing its efficacy in preclinical models of glioblastoma after intraperitoneal administration .

Result of Action

The inhibition of STAT3 and CDK2 by this compound results in various molecular and cellular effects. It has been shown to induce apoptosis, inhibit cell migration and invasion in osteosarcoma cells . Moreover, it has been found to selectively kill ALDH1-High melanoma cells in experimental human cell systems and

Analyse Biochimique

Biochemical Properties

Nifuroxazide-d4 interacts with several enzymes and proteins. It has been found to be bio-activated by aldehyde dehydrogenase (ALDH1) enzymes . This compound has also been shown to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and migration while increasing apoptosis in hepatocellular carcinoma cells . It also significantly improves lipid metabolism disorders and glucose metabolism in palmitate-induced HepG2 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It has been found to be a potent inhibitor of STAT3 . It also suppresses the expression of hepatic lipogenic proteins (ACCα, SREBP-1c, FAS), gluconeogenesis enzymes (PEPCK, G6Pase, and IRS2), and the IL-6/STAT3/SOCS3 inflammatory axis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to significantly improve lipid metabolism disorders and glucose metabolism in palmitate-induced HepG2 cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to greatly enhance the efficacy of radiation therapy in hepatocellular carcinoma-bearing mice by inhibiting tumor growth and improving survival

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to improve lipid and glucose metabolism in palmitate-induced HepG2 cells

Transport and Distribution

It is known to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway , which may influence its transport and distribution

Subcellular Localization

It is known to inhibit the activation of the IL-6/STAT3/SOCS3 signaling pathway , which may influence its subcellular localization

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du nifuroxazide-d4 implique l'incorporation d'atomes de deutérium dans la molécule de nifuroxazide. Cela peut être réalisé par différentes voies de synthèse, notamment l'utilisation de réactifs ou de solvants deutérés au cours du processus de synthèse. Les conditions réactionnelles impliquent généralement l'utilisation de catalyseurs et d'environnements contrôlés pour assurer l'incorporation sélective des atomes de deutérium.

Méthodes de production industrielle : La production industrielle du this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs deutérés de haute pureté et de techniques de purification avancées pour garantir la qualité et la constance du produit final. Le processus de production est optimisé pour l'efficacité et la rentabilité tout en maintenant des normes strictes de contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le nifuroxazide-d4, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs nucléophiles ou électrophile.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres réducteurs sous température et pression contrôlées.

Substitution : Nucléophiles tels que les halogénures, les hydroxydes ou les amines, et électrophile tels que les halogénoalcanes ou les chlorures d'acyle.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés nitro, tandis que la réduction peut donner des dérivés aminés .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme standard interne en chimie analytique pour la quantification du nifuroxazide dans divers échantillons.

Biologie : Employé dans des études portant sur l'activité biologique et le métabolisme du nifuroxazide.

Médecine : Utilisé dans des études pharmacocinétiques et pharmacodynamiques pour comprendre le comportement du médicament dans l'organisme.

Industrie : Appliqué dans les processus de contrôle de la qualité pour assurer la constance et la pureté des produits pharmaceutiques

5. Mécanisme d'action

Le this compound exerce ses effets par des mécanismes similaires à ceux du nifuroxazide. Il est bioactivé par les enzymes aldéhyde déshydrogénase, ce qui conduit à la mort sélective des cellules de mélanome à haute activité aldéhyde déshydrogénase. De plus, le nifuroxazide est un puissant inhibiteur des voies Janus kinase 2 et signal transducer and activator of transcription 3, qui jouent des rôles cruciaux dans la prolifération et la survie cellulaires. Cette inhibition entraîne une réduction de la prolifération cellulaire, une augmentation de l'apoptose et une diminution du stress oxydatif .

Comparaison Avec Des Composés Similaires

Le nifuroxazide-d4 est unique en raison de sa nature deutérée, qui offre une stabilité accrue et permet une quantification précise dans les études analytiques. Les composés similaires comprennent :

Nifuroxazide : La forme non deutérée, largement utilisée comme antibiotique.

Nitrofurantoïne : Un autre antibiotique de la famille des nitrofuranes présentant des propriétés antibactériennes similaires.

Furazolidone : Un dérivé du nitrofurane utilisé pour traiter les infections bactériennes et protozoaires.

Comparé à ces composés, le this compound offre des avantages dans les applications analytiques en raison de son marquage isotopique, qui facilite la mesure et le suivi précis dans les systèmes biologiques complexes .

Propriétés

IUPAC Name |

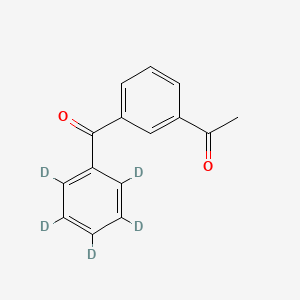

2,3,5,6-tetradeuterio-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWSUKQGVSGXJO-WNGOOFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670093 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188487-83-3 | |

| Record name | 4-Hydroxy-N'-[(E)-(5-nitrofuran-2-yl)methylidene](~2~H_4_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

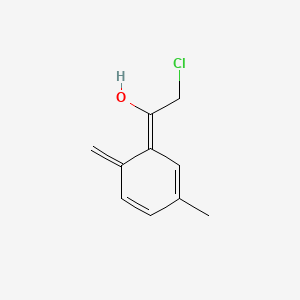

![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)

![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)